molecular formula C17H13NO3 B3427220 (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 57427-78-8

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B3427220
CAS No.: 57427-78-8
M. Wt: 279.29 g/mol
InChI Key: MGAHWEWWFYOBNW-PTNGSMBKSA-N
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Description

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 4-methoxybenzylidene group at the 4-position and a phenyl group at the 2-position. Its Z-configuration is confirmed by NMR spectroscopy, with characteristic signals at δ 7.33 (s, 1H, -CH=) in $ ^1H $ NMR and δ 135.6 (-CH=) in $ ^{13}C $ NMR . The compound is synthesized via condensation of 2-benzamidoacetic acid with 4-methoxybenzaldehyde in an acetic acid–sodium acetate medium, serving as a key intermediate for benzenesulfonamide derivatives and other pharmacologically active molecules .

Properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAHWEWWFYOBNW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187104
Record name (4Z)-4-[(4-Methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
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Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57427-78-8, 5429-22-1
Record name (4Z)-4-[(4-Methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
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Record name (4Z)-4-[(4-Methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
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Record name 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyloxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of (Z)-4-(4-methoxybenzyl)-2-phenyloxazol-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating more complex molecules.
  • Biological Activity
    • Studies indicate that (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one exhibits potential antimicrobial and anticancer properties. Research has focused on its ability to inhibit specific biological pathways involved in tumor growth and pathogen survival .
  • Medicinal Chemistry
    • The compound is being investigated for its therapeutic effects. It may act as a lead compound in drug development, targeting diseases such as cancer and infections. Its unique structure allows it to interact with various molecular targets, potentially modulating enzyme or receptor activities .
  • Industrial Applications
    • In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications in dyes, pigments, and other chemical formulations .

Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the modulation of apoptotic pathways.

Antimicrobial Studies

Another research project explored the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that this compound demonstrated notable inhibitory activity, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) vs. nitro/fluoro (electron-withdrawing) groups modulate the electron density of the oxazolone core, influencing reactivity and biological interactions .
  • Isomerism : The Z-configuration is critical for maintaining planar geometry, essential for π-π stacking in supramolecular assemblies .

Physicochemical Properties

Property Target Compound 4-Nitro Analog 4-Methyl Analog 3,4-Dimethoxy Analog
Molecular Weight (g/mol) 265.27 294.27 249.29 309.31
Calculated logP 2.8* 3.1 3.5 3.5
Topological Polar Surface Area (Ų) 57.1* 95.3 43.4 66.5
Melting Point (°C) Not reported 246–247 143–145 Not reported

*Estimated via computational methods .

Biological Activity

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique chemical structure that includes a methoxybenzylidene group attached to an oxazol-5(4H)-one ring, which may contribute to its diverse biological effects.

PropertyValue
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
IUPAC Name4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
CAS Number57427-78-8

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The methoxy group may enhance the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that oxazolone derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines and enzymes such as COX-2, showing promise as a therapeutic agent for inflammatory diseases .

Analgesic Activity

In animal models, this compound displayed significant analgesic effects. The writhing test and hot plate test indicated that this compound could effectively reduce pain responses in mice without exhibiting acute toxicity .

Case Studies

  • Study on Analgesic Activity : In a comparative study involving various oxazolone derivatives, this compound was found to be one of the most potent compounds, significantly reducing pain in the writhing test compared to standard analgesics like aspirin .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of this compound, where it was shown to reduce carrageenan-induced paw edema in rats by over 50%, highlighting its effectiveness as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazolone derivatives:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Activity
This compoundHighModerateHigh
(Z)-4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-oneModerateHighModerate
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-oneLowModerateLow

Q & A

What are the standard synthetic routes for (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, and what yields can be expected?

Category : Basic Synthesis & Methodology
Answer :
The compound is typically synthesized via the Erlenmeyer-Plöchl reaction , involving condensation of 4-methoxybenzaldehyde with 2-phenyloxazol-5(4H)-one (hippuric acid azlactone) under acidic conditions. Key reagents include acetic anhydride (Ac₂O) and sodium acetate (AcONa) as catalysts. Yields vary depending on substituent positioning:

  • Z-isomer : ~60–87% yield when using substituted benzaldehydes (e.g., 4-methoxy vs. 2-methoxy derivatives) .
  • Optimization : Higher yields (e.g., 87%) are achieved with electron-donating groups (e.g., methoxy) due to enhanced resonance stabilization during cyclization .

Which spectroscopic and crystallographic techniques are critical for characterizing this oxazolone derivative?

Category : Basic Characterization
Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z-configuration via diagnostic peaks (e.g., δ ~7.19 ppm for the benzylidene proton; δ ~168.08 ppm for the oxazolone carbonyl) .
  • UV-Vis : Absorbance bands at λ ~272–403 nm indicate π→π* transitions in the conjugated system .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and bond angles, revealing planar oxazolone rings and dihedral angles (~5–10°) between aromatic groups .

What biological activities have been reported for this compound?

Category : Basic Applications
Answer :

  • Anticancer Activity : Derivatives exhibit IC₅₀ values as low as 8.9 μg/mL against HepG2 and HTC-116 cell lines, likely via apoptosis induction .
  • Antimicrobial Potential : Analogues with substituted imidazolones show activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
  • Immunomodulation : Nitro-substituted derivatives act as tyrosinase inhibitors, suggesting applications in autoimmune disorders .

How can reaction conditions be optimized to improve synthetic efficiency?

Category : Advanced Synthesis
Answer :

  • Catalyst Screening : Iron(III) phosphate or AlCl₃ enhances Friedel-Crafts reactions in domino syntheses (e.g., for indenone derivatives) .
  • Solvent-Free Routes : Erlenmeyer-Plöchl reactions under solvent-free conditions achieve >95% yield by reducing side reactions .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 70% yield in 15 minutes for imidazolone derivatives) .

What mechanistic insights explain the stereoselectivity of Z-isomer formation?

Category : Advanced Mechanistic Studies
Answer :
The Z-configuration is thermodynamically favored due to:

  • Steric Hindrance : Bulky substituents (e.g., phenyl groups) destabilize the E-isomer.
  • Conjugation Effects : The methoxy group stabilizes the planar transition state via resonance. Computational studies (DFT) corroborate lower activation energy for Z-pathways .

How can structural contradictions in crystallographic data be resolved?

Category : Advanced Structural Analysis
Answer :

  • Multi-Technique Validation : Combine X-ray diffraction (SHELX-refined) with NMR/IR to confirm bond lengths and angles. For example, C=O stretching at ~1645 cm⁻¹ in IR aligns with crystallographic data .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in crystals with low symmetry .

What computational methods predict the compound’s electronic and optical properties?

Category : Advanced Computational Modeling
Answer :

  • DFT Calculations : Predict charge transfer (e.g., HOMO-LUMO gaps ~3.5 eV) and nonlinear optical (NLO) properties. For example, MLS (a related oxazolone) exhibits 1.5× higher SHG efficiency than OH1 due to extended conjugation .
  • Molecular Docking : Screen against biological targets (e.g., tyrosine kinase) to rationalize IC₅₀ values .

How do solvent polarity and concentration affect UV-Vis spectral data?

Category : Advanced Spectroscopy
Answer :

  • Solvent Effects : Acetonitrile (ε ~55,897 M⁻¹cm⁻¹ at λ = 272 nm) enhances molar absorptivity compared to polar protic solvents .
  • Concentration Quenching : Aggregation at >10⁻³ M reduces absorbance intensity, necessitating dilution for accurate λₘₐₓ determination .

What thermal stability assessments are relevant for this compound?

Category : Advanced Material Science
Answer :

  • TGA/DSC : Decomposition onset at ~200°C (ΔH ~150 J/g) confirms stability under ambient conditions. Melt transitions (138–140°C) correlate with crystallinity .
  • Kinetic Studies : Flynn-Wall-Ozawa analysis determines activation energy (Eₐ) for degradation, guiding storage protocols .

How can the mechanisms of biological activity be elucidated?

Category : Advanced Pharmacology
Answer :

  • Enzyme Assays : Measure tyrosinase inhibition (IC₅₀ ~10 µM) via spectrophotometric monitoring of L-DOPA oxidation .
  • Transcriptomics : RNA-seq identifies upregulated apoptosis markers (e.g., caspase-3) in treated cancer cells .
  • SAR Studies : Modify substituents (e.g., bromo vs. methoxy) to correlate electronic effects with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

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